![molecular formula C15H11ClFNO2S2 B2504862 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-97-6](/img/structure/B2504862.png)
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
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Overview
Description
The compound 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a derivative of the 1,2,4-benzothiadiazine class, which is characterized by a benzene ring fused to a thiadiazine ring containing sulfur and nitrogen atoms. This class of compounds has been of interest due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related 1,2,4-benzothiadiazine derivatives involves several steps, starting with the sulfonylation of solid-supported primary amines with 2-nitrobenzenesulfonyl chlorides. This is followed by the reduction of the nitro group and cyclization with thiocarbonyldiimidazole to form thiourea. The final step is S-alkylation or S-arylation of the thiourea to yield the desired product . This solid-phase synthesis approach allows for the creation of a large library of compounds with three points of diversity, which is advantageous for drug discovery.
Molecular Structure Analysis
The molecular structure of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione would consist of a benzothiadiazine core with a sulfanyl substituent that includes a 2-chloro-6-fluorobenzyl group. The presence of chlorine and fluorine atoms suggests potential sites for further chemical reactions, such as nucleophilic substitution, due to their electron-withdrawing nature.
Chemical Reactions Analysis
The chemical reactivity of benzothiadiazine derivatives can be inferred from the reactions of similar compounds. For instance, 2-aminobenzylamine reacts with sulfamide to form a dihydro benzothiadiazine dioxide, which can be dehydrogenated to yield the corresponding benzothiadiazine dioxide. These compounds can further react with alkyl halides to produce mono- and dialkyl derivatives . The presence of halogens in the substituents provides reactive sites for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione are not detailed in the provided papers, we can extrapolate from the general properties of benzothiadiazine derivatives. These compounds typically exhibit solid-state stability and may have varying solubility in organic solvents depending on the nature of their substituents. The presence of sulfur, chlorine, and fluorine atoms is likely to influence the compound's polarity, boiling point, and melting point. The solid-phase synthesis method also suggests that the compound could have high purity, which is beneficial for further applications .
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of benzothiazine, such as the 4H-3,1-benzothiazines, exhibit significant antibacterial activity. Specifically, some compounds have demonstrated inhibitory effects against Gram-positive bacterial strains, suggesting their potential as precursors for developing novel antibacterial agents. The synthesis and testing of these derivatives highlight their promising applications in combating bacterial infections, particularly those resistant to traditional antibiotics (Matysiak et al., 2012).
Antitumor Activity
Another significant area of research involves the exploration of benzothiazine derivatives for antitumor activities. Sulfonamide-based compounds, incorporating structures similar to the given compound, have been designed and synthesized, showing potent antitumor effects with low toxicity. These findings open new avenues for the development of anticancer drugs, highlighting the compound's potential utility in oncology (Huang et al., 2001).
Antimicrobial and Anthelmintic Activity
Compounds structurally related to "3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda6,4-benzothiazine-1,1(4H)-dione" have been synthesized and evaluated for their antimicrobial and anthelmintic activities. These studies have yielded positive results, demonstrating the potential of benzothiazine derivatives as new therapeutic agents in treating infections and parasitic worms (Khandelwal et al., 2013).
Synthesis and Characterization
The synthesis and structural characterization of benzothiazine derivatives have been thoroughly investigated. These studies provide valuable insights into the chemical properties and potential applications of such compounds in various fields, including medicinal chemistry and drug development (Gelbrich et al., 2010).
Novel Synthesis Approaches
Innovative methods for constructing benzothiazine derivatives have been developed, showcasing the versatility and potential for creating diverse compounds with a range of biological activities. These novel synthesis approaches contribute to the expansion of the chemical toolbox available for pharmaceutical and biomedical research (Liu et al., 2000).
Safety and Hazards
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO2S2/c16-11-4-3-5-12(17)10(11)8-21-15-9-22(19,20)14-7-2-1-6-13(14)18-15/h1-7,9,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLGGCKHNSRRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CS2(=O)=O)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione |
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